molecular formula C16H19NO4 B6631648 2-(oxane-3-carbonyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid

2-(oxane-3-carbonyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid

Cat. No. B6631648
M. Wt: 289.33 g/mol
InChI Key: YZFRKBZFZYIGGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Oxane-3-carbonyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid, also known as ODQ, is a potent and selective inhibitor of soluble guanylyl cyclase (sGC), an enzyme that catalyzes the conversion of GTP to cyclic GMP (cGMP). ODQ has been widely used as a research tool to investigate the role of sGC and cGMP signaling in various physiological and pathological processes.

Mechanism of Action

2-(oxane-3-carbonyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid inhibits sGC by binding to the heme group of the enzyme, which is required for its activity. This results in a decrease in cGMP production and downstream signaling. The inhibition of sGC by 2-(oxane-3-carbonyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid is reversible, and the potency of 2-(oxane-3-carbonyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid varies depending on the species and isoform of sGC.
Biochemical and Physiological Effects:
The inhibition of sGC by 2-(oxane-3-carbonyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid has been shown to have a wide range of biochemical and physiological effects. For example, 2-(oxane-3-carbonyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid has been shown to decrease vascular tone, inhibit platelet aggregation, and reduce myocardial contractility. 2-(oxane-3-carbonyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid has also been shown to have anti-inflammatory effects and to inhibit tumor cell proliferation.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(oxane-3-carbonyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid in lab experiments is its high potency and selectivity for sGC. This allows researchers to specifically target the sGC/cGMP signaling pathway without affecting other signaling pathways. However, one limitation of using 2-(oxane-3-carbonyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid is its potential for off-target effects, particularly at high concentrations. Additionally, 2-(oxane-3-carbonyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid is not suitable for in vivo studies due to its poor bioavailability and rapid metabolism.

Future Directions

There are several future directions for research involving 2-(oxane-3-carbonyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid. One area of interest is the development of more potent and selective sGC inhibitors for use in both basic and clinical research. Another area of interest is the investigation of the role of sGC and cGMP signaling in various disease states, including cardiovascular disease, cancer, and neurological disorders. Additionally, there is a need for further research to elucidate the molecular mechanisms underlying the effects of 2-(oxane-3-carbonyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid on sGC and cGMP signaling.

Synthesis Methods

2-(oxane-3-carbonyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the condensation of 2,3-dihydrofuran-2-carboxylic acid with 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, followed by oxidation and cyclization steps to yield 2-(oxane-3-carbonyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid.

Scientific Research Applications

2-(oxane-3-carbonyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid has been used extensively in scientific research to investigate the role of sGC and cGMP signaling in various physiological and pathological processes. For example, 2-(oxane-3-carbonyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid has been used to study the role of sGC in regulating vascular tone, platelet aggregation, and cardiac function. 2-(oxane-3-carbonyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid has also been used to investigate the role of cGMP signaling in neuronal function, inflammation, and cancer.

properties

IUPAC Name

2-(oxane-3-carbonyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c18-15(12-4-2-8-21-10-12)17-7-6-13-11(9-17)3-1-5-14(13)16(19)20/h1,3,5,12H,2,4,6-10H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZFRKBZFZYIGGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)C(=O)N2CCC3=C(C2)C=CC=C3C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(oxane-3-carbonyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid

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